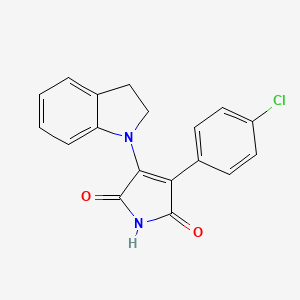

4-Arylmaleimide deriv. 8f

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H13ClN2O2 |

|---|---|

Molecular Weight |

324.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-4-(2,3-dihydroindol-1-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C18H13ClN2O2/c19-13-7-5-12(6-8-13)15-16(18(23)20-17(15)22)21-10-9-11-3-1-2-4-14(11)21/h1-8H,9-10H2,(H,20,22,23) |

InChI Key |

LSXUOGJVNXPHBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Arylmaleimide Deriv. 8f

Retrosynthetic Analysis of 4-Arylmaleimide deriv. 8f

A retrosynthetic analysis of a target molecule like This compound deconstructs the complex structure into simpler, commercially available starting materials. For 4-arylmaleimides, two primary disconnection approaches are generally considered.

The first and most common strategy involves a C-N bond disconnection of the imide ring, followed by a C-C bond disconnection between the aryl group and the maleimide (B117702) core. This leads back to three fundamental components: an amine (R-NH2), maleic anhydride (B1165640), and an aryl source. The forward synthesis would involve creating an N-substituted maleimide first, followed by arylation.

A second approach disconnects the C-Aryl bond first, suggesting a cross-coupling reaction. This route points towards a pre-formed maleimide ring, often substituted with halogens (e.g., 3,4-dibromomaleimide), and an arylating agent like an arylboronic acid.

Convergent Synthetic Pathways for this compound

Convergent strategies offer an efficient route to complex molecules by allowing for the parallel synthesis of key fragments. nih.gov For This compound , this typically involves the independent preparation of the maleimide core and the aryl moiety, which are then combined.

Cycloaddition reactions are powerful tools for constructing the cyclic core of the maleimide. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and highly versatile method for forming six-membered rings, which can be precursors to the maleimide structure. organic-chemistry.orgsigmaaldrich.comiitk.ac.in For instance, the reaction of a conjugated diene with maleic anhydride can produce a cyclic anhydride, which is then converted to the corresponding N-substituted maleimide. ipn.mxnih.gov

More directly, maleimides themselves are excellent dienophiles in Diels-Alder reactions. The reaction between a diene and an N-arylmaleimide can be used to construct complex polycyclic systems. ipn.mxnih.gov For example, the reaction of 2,5-dimethylfuran (B142691) with an N-arylmaleimide yields an exo-Diels-Alder adduct. nih.gov

Photochemical [2+2] cycloadditions represent another significant strategy. These reactions, often requiring a photosensitizer for N-aryl maleimides, allow for the construction of cyclobutane (B1203170) rings from maleimides and alkenes or alkynes. mdpi.comnih.gov Visible-light-driven [2+2] cycloadditions have been developed to overcome the limitations of using harsh UV irradiation, expanding the substrate scope. thieme-connect.com The efficiency of these reactions can be high, with some intramolecular variations proceeding quantitatively to a single stereoisomer. rsc.org

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder [4+2] | N-p-tolylmaleimide + 2,5-dimethylfuran | Toluene (B28343), 80 °C | Exo Adduct | nih.gov |

| Photochemical [2+2] | N-Alkyl Maleimide + Alkene | 370 nm UV light | Cyclobutane derivative | mdpi.comnih.gov |

| Photochemical [2+2] | N-Aryl Maleimide + Alkene | Thioxanthone sensitizer, 440 nm light | Cyclobutane derivative | mdpi.comnih.gov |

| Photochemical [2+2] | N-Butylmaleimide | 365 nm LED, DCM | Cyclobutane dimer | rsc.org |

| Photochemical [2+2] | Maleimide + Alkyne | 365 nm LED, Continuous Flow | Cyclobutene derivative | thieme-connect.com |

Transition metal-catalyzed cross-coupling reactions are indispensable for forming the C-C bond between the aryl group and the maleimide ring. The Suzuki-Miyaura and Heck reactions are among the most prominent methods employed.

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (like an arylboronic acid) with an organohalide (such as a bromomaleimide) in the presence of a palladium catalyst and a base. harvard.edulibretexts.orgwikipedia.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. It has been successfully used to synthesize various biaryl compounds and can be applied to create 4-aryl-substituted maleimides from halogenated maleimide precursors. researchgate.netorganic-chemistry.org

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com In the context of 4-arylmaleimide synthesis, an oxidative Heck coupling can directly arylate the C-H bond of a coumarin (B35378) (a related heterocyclic structure) with an arylboronic acid, demonstrating a pathway for direct arylation of unsaturated systems. organic-chemistry.org Similarly, direct arylation of maleimides has been achieved using palladium catalysis.

| Reaction | Aryl Source | Maleimide Precursor | Typical Catalyst | Key Advantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Halogenated maleimide | Pd(PPh₃)₄, Pd(OAc)₂ | Mild conditions, high functional group tolerance | harvard.eduwikipedia.org |

| Heck Reaction | Aryl halide | Maleimide (direct C-H arylation) | Pd(OAc)₂ | Atom economy (no pre-functionalization of maleimide) | organic-chemistry.orgwikipedia.org |

| Meerwein Arylation | Arenediazonium salt | Maleimide | CuCl or TiCl₃ | Selective synthesis of arylmaleimides or arylsuccinimides | rsc.org |

Achieving regioselectivity—the specific placement of the aryl group at the C4 position—is critical. Modern synthetic methods increasingly rely on transition metal-catalyzed C-H activation and functionalization. researchgate.net These reactions create the C-Aryl bond directly from a C-H bond on the maleimide ring, offering an atom-economical route.

Rhodium(III)-catalyzed reactions have been shown to be highly effective for the regioselective arylation of maleimides. rsc.orgresearchgate.net For example, using a directing group on a substrate, a Rh(III) catalyst can selectively activate an ortho C-H bond for coupling with a maleimide, leading to either hydroarylation or oxidative arylation products with high yields. rsc.orgresearchgate.net Similarly, ruthenium(II) catalysts can direct the hydroalkylation of indoles with maleimides to specific positions depending on the reaction conditions. rsc.org These methods provide powerful control over the final product's structure.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The success of synthesizing This compound with high yield and purity often hinges on the careful optimization of reaction conditions. This includes the systematic screening of catalysts, ligands, solvents, and other additives.

In transition metal-catalyzed coupling reactions, the choice of catalyst and ligand is paramount. sigmaaldrich.comcatalysis.blog Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wide array of phosphine-based ligands (e.g., PPh₃, SPhos) can dramatically influence the reaction's efficiency, selectivity, and substrate scope. organic-chemistry.org

For instance, in the palladium-catalyzed arylation of imidazoles, it was found that the ligand L1 was highly effective, but the imidazole (B134444) substrate itself could inhibit the formation of the active catalyst. Pre-activating the catalyst by heating it with the ligand before adding the substrate drastically improved the reaction's efficacy. mit.edu Ligand-enabled palladium-catalyzed annulation reactions of aryl iodides with maleimides have also been developed, where monoprotected amino acids surprisingly act as crucial ligands. nih.gov

Screening different combinations of catalysts and ligands is a standard procedure to identify the optimal system for a specific transformation. sigmaaldrich.com The effect of the ligand can be profound; for example, in an oxidative Heck coupling to form 4-arylcoumarins, ligands like bpy and phen-NO₂ gave the best yields, while sterically hindered ligands were found to inhibit the reaction. organic-chemistry.org

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | - | DMF | 80 | 45 | organic-chemistry.org |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | DMF | 80 | 62 | organic-chemistry.org |

| 3 | Pd(OAc)₂ (5) | bpy (10) | DMF | 80 | 85 | organic-chemistry.org |

| 4 | Pd(OAc)₂ (5) | phen-NO₂ (10) | DMF | 80 | 92 | organic-chemistry.org |

| 5 | PdCl₂ (5) | phen-NO₂ (10) | DMF | 80 | 78 | organic-chemistry.org |

Solvent and Temperature Optimization

The synthesis of arylmaleimides, including compound 8f , frequently relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The choice of solvent and temperature are critical parameters that significantly influence reaction yield, rate, and selectivity. numberanalytics.comnumberanalytics.com

Optimization studies for similar Suzuki-Miyaura cross-coupling reactions highlight the importance of these factors. The reaction efficiency can be highly dependent on the solvent system, which may include ethers (like dioxane, THF), aromatic hydrocarbons (like toluene), amides (like DMF), or aqueous mixtures. yonedalabs.com Temperature is also a crucial variable; for instance, some Suzuki-Miyaura reactions require temperatures above 80°C to achieve optimal efficiency, with a common range being 100-130°C. scielo.br

The selection of a solvent can dramatically affect the reaction rate. For example, a mixture of toluene and water has been shown to increase reaction rates significantly compared to using toluene alone. numberanalytics.com The base used in the reaction (e.g., K₃PO₄, CsF) and its interaction with the solvent also play a key role, where changing the solvent from dioxane to DMF can sometimes reduce the yield depending on the base. scielo.br

Table 1: General Solvent and Temperature Considerations for Suzuki-Miyaura Reactions

| Parameter | Common Options | Effect on Reaction |

| Solvent | Toluene, Dioxane, THF, DMF, Water/Organic Mixtures | Influences reactant solubility, reaction rate, and selectivity. numberanalytics.comyonedalabs.com |

| Temperature | 20°C - 150°C | Affects reaction rate and yield; higher temperatures can increase rate but may also lead to side products. numberanalytics.comscielo.br |

| Base | Carbonates (K₂CO₃), Phosphates (K₃PO₄), Fluorides (CsF) | The choice of base is critical for the transmetalation step and its effectiveness can be solvent-dependent. numberanalytics.comscielo.br |

Scale-Up Considerations for Laboratory Synthesis of this compound

Transitioning the synthesis of a compound like 8f from a milligram-scale laboratory procedure to a larger, gram- or kilogram-scale production involves several critical considerations. santiago-lab.com It is not merely a matter of proportionally increasing reactant quantities. labmanager.com

Key factors to consider during scale-up include:

Thermodynamics : Heat management is a primary concern. Reactions that are easily managed at a small scale can become difficult to control in larger vessels, which have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to runaway reactions if not properly managed. santiago-lab.com

Mixing : Efficient stirring is crucial for maintaining homogeneity in large reaction volumes. What works with a small magnetic stir bar is often inadequate for a large reactor, which may require mechanical overhead stirrers. santiago-lab.com

Reaction Time and Viscosity : Heat-up and cool-down cycles are significantly longer in large-scale reactors, which can affect product properties. The viscosity of the reaction mixture may also change throughout the process, impacting mixing and heat transfer. labmanager.com

Purification : Purification methods that are practical on a small scale, such as column chromatography, can become expensive and challenging at a larger scale. Alternative methods like crystallization or extraction must be developed and optimized. santiago-lab.com

Safety and Environmental Impact : Handling larger quantities of chemicals necessitates more stringent safety protocols. kewaunee.in The choice of reagents and solvents may need to be re-evaluated based on their environmental impact and the feasibility of waste disposal.

Post-Synthetic Derivatization Strategies for this compound Analogs

Once the core structure of 8f is synthesized, it can be further modified to create a library of analogs for structure-activity relationship (SAR) studies. These modifications can target different parts of the molecule.

The aryl group—in the case of 8f , the 4-(methylsulfonyl)phenyl moiety—is a prime target for modification. This can be achieved through various cross-coupling reactions if a suitable handle (like a halide) is present on the aryl ring. Alternatively, analogs can be created by starting with different substituted arylboronic acids in the initial Suzuki-Miyaura coupling step. nih.gov

Strategies for aryl group modification include:

Varying Electronic Properties : Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the compound's electronic profile. Studies on related N-phenylmaleimides show that substituents like halogens (fluoro, chloro, bromo) or alkoxy groups can be introduced to tune activity. ucl.ac.be

Extending the Structure : The aryl moiety can be replaced with larger aromatic systems, such as biphenyl (B1667301) groups, which has been shown to impact the biological activity of related maleimide inhibitors. ucl.ac.be

The maleimide ring itself is a versatile scaffold for chemical modification. While the double bond is a key feature, it can also serve as a reactive handle for further functionalization.

Michael Addition : The electron-deficient double bond of the maleimide is susceptible to Michael addition reactions, particularly with thiol-containing nucleophiles. uu.nl This is a common strategy for bioconjugation.

Cycloaddition Reactions : The maleimide double bond can participate in cycloaddition reactions, such as Diels-Alder reactions with dienes like furan. rsc.orgresearchgate.net This allows for the construction of more complex, bicyclic structures.

C-H Functionalization : Recent advances have shown that transition-metal-catalyzed C-H activation can be used to directly functionalize the maleimide core or attached aryl groups, providing a direct route to structurally diverse analogs. researchgate.netrsc.org

Maleimides are widely used in bioconjugation due to their high reactivity and selectivity towards thiol groups found in cysteine residues of proteins. uu.nlthermofisher.com The N-substituent of the maleimide, which is a 2,4-dichlorobenzyl group in compound 8f , can be replaced with a linker to attach the molecule to other entities, such as proteins, antibodies, or peptides.

Common linker strategies include:

Thiol-Maleimide Conjugation : This is the most prevalent method, forming a stable thioether bond. The reaction is typically fast and occurs under mild, physiological pH conditions (6.5-7.5). uu.nlthermofisher.com

Spacers : Linkers often incorporate spacer units, such as polyethylene (B3416737) glycol (PEG) or alkyl chains (e.g., maleimidocaproyl "mc"), to provide distance between the maleimide warhead and the conjugated molecule, which can be important for biological activity. nih.govucl.ac.uk

Cleavable and Non-Cleavable Linkers : Linkers can be designed to be stable (non-cleavable) or to be cleaved under specific conditions (e.g., by proteases in a cell). nih.gov An example is the valine-citrulline (vc) dipeptide linker, which is sensitive to cleavage by cathepsin B. nih.gov

Improving Stability : While the thioether bond is generally stable, it can undergo a retro-Michael reaction, leading to deconjugation. Strategies to improve stability include using N-aryl maleimides or inducing hydrolysis of the maleimide ring post-conjugation. nih.govucl.ac.uk

Table 2: Summary of Post-Synthetic Derivatization Strategies

| Modification Site | Strategy | Examples of Reagents/Reactions | Purpose |

| Aryl Substituent | Varying substituents | Substituted arylboronic acids, halogenation, SNAr reactions. nih.govucl.ac.be | Tune electronic properties, explore SAR. |

| Maleimide Ring | Michael Addition | Thiol-containing molecules (e.g., cysteine). uu.nl | Bioconjugation, attachment to proteins. |

| Maleimide Ring | Diels-Alder Reaction | Furan, other dienes. rsc.orgresearchgate.net | Create complex polycyclic structures. |

| N-substituent | Linker Attachment | Amine- or alcohol-terminated linkers reacting with maleic anhydride precursors. ucl.ac.benih.gov | Formation of conjugates for targeted delivery or other applications. |

Molecular and Structural Analysis of 4 Arylmaleimide Deriv. 8f Excluding Physical Properties

Conformational Analysis of 4-Arylmaleimide deriv. 8f

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its reactivity and biological interactions. For 4-arylmaleimide derivatives, this analysis primarily focuses on the orientation of the aryl group relative to the maleimide (B117702) ring.

Theoretical Energy Minimization Studies

Theoretical energy minimization, a computational chemistry technique, is employed to identify the most stable conformation (or conformations) of a molecule. nih.gov This process involves calculating the potential energy of various geometric arrangements of the atoms and finding the structure with the lowest energy, known as the global minimum.

For a molecule like this compound, these studies would be performed using methods such as Density Functional Theory (DFT) or semi-empirical methods like AM1 and PM3. nih.gov The calculations would systematically rotate the aryl group around the single bond connecting it to the maleimide ring to map the potential energy surface. The results would reveal the energetically favored rotational isomers (rotamers) and the energy barriers between them. The stability of different conformers is often compared, with the lowest energy structure being the most stable and thus the most likely to be observed. nih.gov

Illustrative Data Table: Relative Energies of Conformers This table illustrates how the relative energies of different conformers of a hypothetical 4-arylmaleimide derivative would be presented. The energy of the most stable conformer is set to 0.00 kcal/mol for reference.

| Conformer | Torsional Angle (°) | Relative Energy (kcal/mol) |

| A | 0 | 5.2 |

| B | 45 | 1.8 |

| C | 90 | 0.0 |

| D | 135 | 1.8 |

| E | 180 | 5.2 |

Torsional Angle Analysis

A torsional angle, or dihedral angle, describes the rotation around a chemical bond. ucl.ac.uknumberanalytics.com In the context of this compound, the most significant torsional angle is the one defining the orientation of the aryl ring with respect to the maleimide core. This angle is typically defined by four atoms: two adjacent carbons of the maleimide ring and two adjacent carbons of the aryl ring.

Illustrative Data Table: Key Torsional Angles This table shows representative torsional angles that would be reported for the most stable conformer of a 4-arylmaleimide.

| Torsional Angle Definition (Atom1-Atom2-Atom3-Atom4) | Angle (°) |

| C3=C4-C1'-C2' | 44.8 |

| N1-C2=C3-C4 | -0.5 |

| H-N1-C5=O2 | 179.8 |

Electronic Structure and Reactivity Descriptors of this compound

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide powerful tools to investigate these characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

For a 4-arylmaleimide derivative, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO and LUMO are distributed over the conjugated π-system of the maleimide and aryl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. mdpi.com

Illustrative Data Table: FMO Analysis Results This table presents typical data from an FMO analysis, including the energies of the HOMO and LUMO and the calculated energy gap.

| Parameter | Value (eV) |

| E(HOMO) | -6.54 |

| E(LUMO) | -2.18 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It is a color-coded map superimposed on the molecule's surface, where different colors represent different electrostatic potential values.

Typically, red or orange regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are attractive to electrophiles. youtube.com Blue regions represent a positive electrostatic potential, indicating areas of low electron density (electron-poor regions) that are susceptible to nucleophilic attack. avogadro.cc For this compound, an ESP map would highlight the electron-rich carbonyl oxygen atoms (red) and potentially electron-deficient regions on the aryl ring or near the imide proton (blue), providing a visual guide to its reactive sites. libretexts.org

Intramolecular Interactions and Stability of this compound

Stabilizing interactions often involve the delocalization of π-electrons across the maleimide and aryl rings. This conjugation is most effective when the rings are coplanar. However, coplanarity can be hindered by steric repulsion between atoms on the two rings. For instance, hydrogen atoms on the aryl ring and substituents on the maleimide ring can clash, forcing the rings to twist relative to each other.

The final, most stable geometry of the molecule is a compromise between these opposing forces. Computational studies can quantify these interactions, for example, through Natural Bond Orbital (NBO) analysis, which can reveal hyperconjugative interactions that contribute to stability. The presence of specific functional groups on the aryl ring of derivative 8f would further influence these interactions through inductive and resonance effects, potentially forming intramolecular hydrogen bonds if suitable donor and acceptor atoms are present. researchgate.net

Biological Activity and Molecular Mechanisms of 4 Arylmaleimide Deriv. 8f

Target Identification and Validation Approaches for 4-Arylmaleimide deriv. 8f

The primary molecular targets of this compound have been identified as the enzymes GSK-3β and QC. mdpi.comresearchgate.net GSK-3β is a serine/threonine kinase that is a critical regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis; its dysregulation is implicated in various diseases. mdpi.commdpi.comacs.org QC is a metalloenzyme that catalyzes the pyroglutamation of N-terminal glutamate (B1630785) residues, a post-translational modification linked to the pathology of neurodegenerative diseases. mdpi.com The validation of these targets for compound 8f has been primarily achieved through biochemical assays and computational docking studies, which revealed that the 4-arylmaleimide portion of the molecule binds to the active site of GSK-3β. mdpi.comresearchgate.net

Affinity Proteomics and Chemical Probe Strategies

Target identification for novel compounds like this compound often employs advanced proteomic techniques. Affinity proteomics is a powerful method used for the large-scale discovery of protein biomarkers and for quantifying protein-protein interactions and post-translational modifications in biological samples such as body fluids, cells, and tissues. aacrjournals.org This approach can be used to identify the molecular targets of a small molecule by observing which proteins from a complex lysate bind to the immobilized compound. For a compound like 8f, this would involve using the molecule as a "bait" to pull down its interacting protein partners, which can then be identified by mass spectrometry.

Maleimides are an important class of substrates used as chemical probes of protein structure. kisti.re.krmdpi.com The maleimide (B117702) ring is a reactive Michael acceptor that can form stable covalent bonds with thiol groups, such as those on cysteine residues in proteins. This reactivity allows for the design of chemical probes to covalently label and identify target proteins. While no specific affinity proteomics studies utilizing deriv. 8f as a probe have been published, the general strategy is well-established for kinase inhibitors. For instance, competitive affinity proteomics methods like MIB/MS (Multiplexed Inhibitor Beads/Mass Spectrometry) use beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. aacrjournals.org By observing which kinases are competed off by a soluble drug like 8f, researchers can determine its direct targets and selectivity profile. Potent and selective chemical probes for GSK-3, such as SGC-GSK3-1, have been developed to rigorously study its biological functions, and these can be used alongside novel inhibitors to validate findings. eubopen.orgthesgc.org

Gene Expression Profiling and Bioinformatics Analysis

Gene expression profiling is a critical tool for understanding the functional consequences of inhibiting a target enzyme. acs.org By measuring the activity of thousands of genes at once, researchers can create a global picture of the cellular response to a compound like this compound. acs.org Since deriv. 8f inhibits GSK-3β, its application to cells is expected to alter the expression of genes regulated by GSK-3β-mediated signaling pathways.

Studies on other GSK-3 inhibitors have demonstrated the utility of this approach. For example, treating human mesenchymal stem cells with a GSK-3β inhibitor led to the identification of 1750 upregulated and 2171 downregulated mRNA transcripts. mdpi.comnih.gov Subsequent bioinformatics analysis using tools like Ingenuity Pathway Analysis revealed that these gene expression changes were significantly enriched in pathways such as Wnt, TGFβ, and Hedgehog signaling. mdpi.comnih.gov Similarly, in brain endothelial cells, GSK-3 inhibitors were shown to reduce the expression of inflammatory genes, including various chemokines. researchgate.net Whole-genome transcriptional profiling of colorectal cancer cells treated with the GSK-3β inhibitor BIO (6-bromo-indirubin-3'-oxime) showed that differentially expressed genes were concentrated in pathways related to stem cells, cell adhesion, and cell growth. spandidos-publications.com These findings illustrate how gene expression profiling can deconvolute the complex downstream effects of GSK-3β inhibition, providing a validated signature that can be used to confirm the mechanism of action for new inhibitors like this compound.

Table 1: Selected Pathways and Genes Modulated by GSK-3β Inhibition

| Biological Process | Key Genes / Pathways Affected | Cell Type / Model | Reference(s) |

|---|---|---|---|

| Osteoblast Differentiation | Upregulation of Runx2, ALP, OC, ON, COL1A1; Activation of Wnt signaling | Human Mesenchymal Stem Cells | mdpi.comnih.gov |

| Inflammation | Downregulation of CC and CXC chemokines | Brain Microvascular Endothelial Cells | researchgate.net |

| Cancer Cell Biology | Modulation of stem cell, cell adhesion, and cell growth pathways; Upregulation of EpCAM, TERT | Colorectal Cancer Cells | spandidos-publications.com |

| Wnt Signaling | Nuclear accumulation of β-catenin | Human Mesenchymal Stem Cells, Colorectal Cancer Cells | mdpi.comspandidos-publications.com |

RNA Interference and CRISPR-Cas9 Screening for Target Deconvolution

RNA interference (RNAi) and CRISPR-Cas9 are revolutionary genetic screening technologies that allow for the systematic knockdown or knockout of genes to identify their function. pnas.orgnih.gov These tools are invaluable for validating drug targets and understanding mechanisms of action. If a compound's effect is truly mediated by a specific target, then genetically silencing that target should phenocopy the effect of the drug.

RNAi screens have successfully identified GSK3β as a key regulator in various processes. For instance, an RNAi screen of kinases linked to mitochondrial activities identified GSK3β as a regulator of DRP1 expression under elevated pressure. nih.gov Another kinome-wide RNAi screen revealed that GSK-3 interacts with approximately 35% of the human kinome to control cell proliferation, modulating cellular sensitivity to a wide range of other kinase inhibitors. nih.gov

More recently, genome-wide CRISPR-Cas9 screens have provided an even more powerful and precise way to probe gene function. These screens have been used to identify regulators of cellular responses and have confirmed the central role of GSK-3β. For example, a CRISPR screen in macrophages identified GSK3β as a critical component in a pathway controlling the IFNγ-induced expression of MHCII, which is essential for T cell activation. elifesciences.org Another CRISPR screen in AML cells found that knockout of GSK3 confers resistance to the FLT3 inhibitor AC220, highlighting its role in drug sensitivity pathways. aacrjournals.org These genetic approaches provide a robust framework for deconvoluting the complex cellular functions of a target like GSK-3β and confirming that it is the relevant target for the biological effects observed with this compound.

Table 2: Summary of GSK-3β Functions Identified Through Genetic Screens

| Screening Method | Finding | Biological Context | Reference(s) |

|---|---|---|---|

| RNAi Screen | GSK3β regulates DRP1 expression. | Response to elevated hydrostatic pressure | nih.gov |

| Kinome-wide RNAi Screen | GSK-3 modulates the proliferative phenotype of ~35% of the kinome. | Cell proliferation and drug sensitivity | nih.gov |

| CRISPR-Cas9 Screen | GSK3β is required for IFNγ-mediated induction of the MHCII transactivator Ciita. | Macrophage activation and T cell response | elifesciences.org |

| CRISPR-Cas9 Screen | Knockout of GSK3A/GSK3B confers resistance to the FLT3 inhibitor AC220. | Acute Myeloid Leukemia (AML) drug resistance | aacrjournals.org |

| CRISPR-Cas9 Screen | Alk inhibits Wnt signaling by phosphorylating and activating Gsk3β. | Gastric epithelial cell renewal | pnas.org |

Enzyme Modulation Profiling of this compound

The enzymatic activity of this compound is characterized by its dual inhibition of two structurally and functionally distinct enzymes, GSK-3β and QC. mdpi.com This dual-target profile is the result of a hybrid chemical design. Docking studies indicate that the 4-arylmaleimide scaffold is responsible for inhibiting GSK-3β by binding to its active site, while the linked imidazole (B134444) moiety targets the zinc-containing active site of QC. mdpi.com This profile suggests the compound could have applications in complex diseases where both enzymes are pathologically involved, such as Alzheimer's disease, where GSK-3β contributes to tau hyperphosphorylation and QC is involved in the formation of pyroglutamated Aβ peptides. mdpi.com

Kinase Inhibition Specificity and Potency

The 4-arylmaleimide core of deriv. 8f places it within a well-studied class of kinase inhibitors. Specifically, 3-anilino-4-arylmaleimides and related structures are recognized as potent inhibitors of GSK-3. mdpi.comresearchgate.net The parent compound for the design of the hybrid, SB-415286, is a potent dual inhibitor of both GSK-3α and GSK-3β isoforms with low nanomolar efficacy and high selectivity against a panel of 25 other kinases. mdpi.comresearchgate.net Other related maleimide series, such as benzofuran-3-yl-(indol-3-yl)maleimides, have demonstrated picomolar inhibitory activity against GSK-3β and enhanced selectivity over other kinases like Cyclin-dependent Kinase 2 (CDK-2). nih.govactuatetherapeutics.com While the specific IC₅₀ value for deriv. 8f against GSK-3β is not publicly detailed, its design is based on these highly potent and selective scaffolds.

Table 3: Kinase Inhibition Profile of Related Maleimide-Based GSK-3β Inhibitors

| Compound | Target Kinase(s) | Potency (IC₅₀/Kᵢ) | Selectivity Notes | Reference(s) |

|---|---|---|---|---|

| SB-415286 | GSK-3α/β | Low nanomolar | Highly selective against a panel of 25 other kinases. | mdpi.comresearchgate.net |

| Benzofuran-3-yl-(indol-3-yl)maleimide (Compound 26) | GSK-3β | IC₅₀ = 7.1 nM | >140-fold selective vs. CDK-2. | nih.govactuatetherapeutics.com |

| Benzofuran-3-yl-(indol-3-yl)maleimide (Compound 16) | GSK-3β | IC₅₀ = 25.3 nM | Data available for GSK-3β. | nih.gov |

| CHIR-99021 | GSK-3α/β | IC₅₀ = 10 nM (α), 6.7 nM (β) | >500-fold selective over closely related kinases. | chemicalprobes.org |

ATP-Competitive vs. Non-ATP Competitive Mechanisms

The vast majority of kinase inhibitors, including those based on the maleimide scaffold, function through an ATP-competitive mechanism. nih.gov This means they bind to the kinase's active site, directly competing with the endogenous ATP substrate. The ATP-binding pocket is highly conserved across the kinome, which can present a challenge for achieving inhibitor selectivity. biorxiv.org

For the 4-arylmaleimide class, structural and computational studies confirm an ATP-competitive mode of action. nih.govresearchgate.net Docking analyses of 3-anilino-4-arylmaleimide derivatives, including the parent scaffold of deriv. 8f, show that they occupy the ATP-binding site of GSK-3β. mdpi.comresearchgate.net The inhibitor mimics the adenine (B156593) ring of ATP and forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring ATP-competitive inhibitors. This binding mode physically blocks ATP from accessing the active site, thereby preventing the phosphotransfer reaction and inhibiting the enzyme's function.

Allosteric Modulation Studies

No studies describing the allosteric modulation properties of this compound have been identified. The mechanism by which a molecule can act as an allosteric modulator involves binding to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.org While allosteric modulation is a known mechanism for various compounds acting on receptors like GPCRs or ion channels, specific research detailing such activity for derivative 8f is not available. mdpi.comelifesciences.org

Protease Inhibition Kinetics and Selectivity

There is no specific information available regarding the protease inhibition kinetics or selectivity profile of this compound. Protease inhibitors are evaluated based on their ability to block the activity of protease enzymes, with kinetic parameters such as the inhibition constant (K_i) and IC50 values indicating potency. mdpi.comresearchgate.net Selectivity is determined by comparing the inhibitor's activity against a panel of different proteases. sigmaaldrich.com While maleimide-containing compounds can act as inhibitors of certain proteases, particularly cysteine proteases, through covalent modification of the active site, data for derivative 8f is absent. aacrjournals.org

Phosphatase Activation/Inhibition Mechanisms

Detailed mechanisms of phosphatase activation or inhibition by this compound are not described in the available literature. Phosphatases are enzymes that remove phosphate (B84403) groups from substrates, and their modulation can significantly impact cellular signaling. aacrjournals.org Some maleimide derivatives have been investigated as phosphatase inhibitors, often targeting the catalytic cysteine residue within the enzyme's active site. aacrjournals.org However, specific studies, including kinetic data or mechanistic details for derivative 8f , have not been found.

Receptor-Ligand Interaction Studies of this compound

G-Protein Coupled Receptor (GPCR) Binding Assays

No data from G-Protein Coupled Receptor (GPCR) binding assays for this compound are available. GPCR binding assays are used to determine the affinity and selectivity of a ligand for various GPCRs. nih.govpromega.kr These assays are crucial for understanding the potential pharmacological effects of a compound. Despite the importance of GPCRs as drug targets, there is no published research indicating that derivative 8f has been screened for or has any significant activity at these receptors. ionbiosciences.com

Nuclear Receptor Transactivation Assays

There are no public reports on nuclear receptor transactivation assays involving this compound. Nuclear receptors are transcription factors that are activated by ligands, leading to the regulation of gene expression. psu.edu Transactivation assays measure the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor. nih.govsemanticscholar.org While this is a common method for characterizing the activity of small molecules, no such data exists for derivative 8f .

Ion Channel Modulation and Gating Kinetics

Information regarding the effects of this compound on ion channel modulation and gating kinetics is not available. Ion channels are critical for neuronal signaling and other physiological processes, and their modulation can have significant effects. diva-portal.orgplos.org Studies in this area would typically involve electrophysiological techniques to measure changes in ion channel activity and gating properties in the presence of the compound. plos.org No such investigations have been reported for derivative 8f .

Cellular Pathway Perturbations by this compound

The cellular effects of 4-arylmaleimide derivatives, particularly a group known as moguntinones, have been shown to involve the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govresearchgate.net These compounds are recognized for their potential to inhibit various protein kinases, which are key regulators of cell growth, proliferation, and survival. nih.govresearchgate.net

A closely related analogue, 4-Arylmaleimide deriv. 8g, differs from 8f by the substitution of a chlorine atom with a trifluoromethyl group. vulcanchem.com This seemingly minor structural change significantly influences biological activity, with derivative 8g showing a strong ability to modulate miRNA and autophagy-related proteins. vulcanchem.com The enhanced electrophilicity and metabolic stability of the trifluoromethyl group in 8g may account for its superior interaction with these cellular pathways compared to 8f. vulcanchem.com

Apoptosis is a critical process for removing damaged or unwanted cells and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. savemyexams.comabcam.cn Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell. biolegend.com Various 3,4-diarylmaleimide derivatives have been shown to induce apoptosis in cancer cell lines. researchgate.netijcps.org

The intrinsic pathway is triggered by cellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. abcam.cnnih.govresearchgate.net This process is regulated by the Bcl-2 family of proteins. researchgate.net The release of cytochrome c leads to the formation of the apoptosome, a complex that activates the initiator caspase-9. abcam.cn

Studies on related maleimide compounds suggest the involvement of the mitochondrial pathway in their pro-apoptotic activity. aacrjournals.orgmdpi.com For instance, some N-phenylmaleimides were found to alter mitochondrial membrane potential in melanoma cells, indicating interference with mitochondrial function. Research on other succinimide (B58015) derivatives also showed the induction of the intrinsic mitochondrial pathway. mdpi.com While direct evidence for this compound is not available, the actions of its chemical relatives suggest that it could potentially trigger apoptosis through mitochondrial-mediated mechanisms.

The extrinsic pathway is initiated by the binding of extracellular death ligands (like FasL or TRAIL) to death receptors (like Fas, DR4, or DR5) on the cell surface. nih.govcusabio.com This binding leads to the recruitment of adaptor proteins such as FADD and the subsequent activation of the initiator caspase-8, forming the Death-Inducing Signaling Complex (DISC). nih.govabeomics.com

Research on some dicarboximides, which share the imide core structure, has indicated that both receptor-mediated (extrinsic) and mitochondrial (intrinsic) apoptotic pathways may be involved in their anticancer effects. mdpi.com Caspase-8 can also link the extrinsic and intrinsic pathways by cleaving the protein Bid, which then translocates to the mitochondria to amplify the apoptotic signal. abcam.cncusabio.com Specific studies detailing the engagement of the extrinsic pathway by this compound have not been identified.

Both the intrinsic and extrinsic pathways culminate in the activation of a caspase cascade. biolegend.com Initiator caspases (caspase-9 from the intrinsic pathway and caspase-8 from the extrinsic) cleave and activate executioner caspases, primarily caspase-3 and caspase-7. biolegend.commdpi.com These executioner caspases are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. biolegend.com

Studies on the related moguntinone compounds have demonstrated their ability to activate caspases. For example, in combination with standard chemotherapeutic agents, the moguntinone MOG-19 led to a significant induction of caspase-3/7 activity in human colon cancer cells. aacrjournals.orgresearchgate.net This activation of executioner caspases confirms the induction of apoptosis by this class of 4-arylmaleimide derivatives.

Table 1: Apoptotic Activity of Related 4-Arylmaleimide Derivatives (Moguntinones)

| Compound | Cell Line | Effect | Concentration | Source |

|---|---|---|---|---|

| MOG-13 | SW480 | Reduction of viable cells to 40% | 1 µmol/L | aacrjournals.orgaacrjournals.org |

| MOG-19 | HT-29 | Synergistic induction of apoptosis with irinotecan (B1672180) | 5 or 8 µmol/L | aacrjournals.orgresearchgate.net |

| Moguntinones | Human Colon Cancer Cells | Induced apoptosis (alone) | >10 µmol/L | nih.govaacrjournals.org |

This table presents data for related moguntinone compounds, as specific data for this compound is not available.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. alga.cz Dysregulation of the cell cycle is a hallmark of cancer. nih.gov Cell cycle checkpoints can halt progression in response to stress or damage, often leading to either repair or apoptosis. nih.gov Kinase inhibitors, including some 4-arylmaleimide derivatives, are known to interfere with cell cycle progression. mdpi.comgoogle.com

Studies on moguntinones showed that in combination with topoisomerase inhibitors, they could enhance apoptosis, which was associated with effects on the cell cycle, such as an increase in the sub-G1 population, indicative of apoptotic cells. aacrjournals.org The analogue 4-Arylmaleimide deriv. 8g has been linked to hsa-miR-16-2-3p, a microRNA implicated in regulating cell cycle progression. vulcanchem.com This suggests that compounds in this family may perturb cell cycle control, potentially leading to an arrest at specific phases, although direct evidence for this compound is currently lacking.

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for breakdown and recycling of their contents. nih.gov This process is crucial for cellular homeostasis but can have a dual role in cancer, either promoting survival or contributing to cell death. mdpi.com Lysosomal function is critical for the completion of the autophagic process. embopress.org

The analogue 4-Arylmaleimide deriv. 8g has been shown to interact with GABARAPL3, a protein involved in autophagy. vulcanchem.com This suggests a potential mechanism for autophagy modulation. vulcanchem.com Some anticancer agents function by impairing lysosomal function, leading to the accumulation of autophagosomes and eventual cell death. gavinpublishers.com Whether this compound induces or inhibits autophagy, and what its specific effects on lysosomal function might be, remains to be determined through direct experimental investigation.

Inflammatory Signaling Pathway Suppression

The compound demonstrates activity that suggests an ability to suppress inflammatory signaling, chiefly through the inhibition of key enzymes that regulate these cascades.

While direct inhibition of the NF-κB complex by this compound has not been explicitly detailed, its mechanism of action strongly implies a regulatory role in this pathway through the potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a constitutively active serine/threonine kinase that is involved in a multitude of cellular processes, including the regulation of the NF-κB pathway. proteopedia.orglew.ro It has been shown to participate in NF-κB-mediated gene transcription and the subsequent anti-apoptotic response. proteopedia.org

The derivative 8f has been shown to be a powerful inhibitor of GSK-3β, with a reported IC₅₀ value of 0.016 μM. acs.org By inhibiting GSK-3β, compound 8f can interfere with the phosphorylation events that influence NF-κB activity, thereby suppressing the transcription of downstream pro-inflammatory and anti-apoptotic genes. proteopedia.org This targeted inhibition highlights its potential as a modulator of NF-κB signaling.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (μM) |

|---|---|

| GSK-3β | 0.016 |

| VEGFR-2 | 0.007 |

| FLT-3 | 0.008 |

Data sourced from Maderer et al., 2008. acs.org

Specific experimental data detailing the direct modulatory effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling components—specifically ERK, JNK, and p38—are not available in the primary literature. The MAPK pathways are critical in regulating cellular responses to a wide array of stimuli, including inflammation and stress. thermofisher.com While some maleimide derivatives have been shown to influence MAPK signaling, particularly the p38 pathway researchgate.net, dedicated studies on compound 8f's activity in this area have not been published.

Oxidative Stress Response Regulation

Specific studies measuring the direct impact of this compound on oxidative stress markers have not been reported. However, the maleimide chemical scaffold is known to be reactive with thiol-containing molecules, such as the critical intracellular antioxidant glutathione (B108866) (GSH). mdpi.com This interaction can lead to the depletion of cellular GSH pools, disrupting the redox homeostasis and potentially leading to an increase in reactive oxygen species (ROS) and a state of oxidative stress. mdpi.com This pro-oxidant character is a recognized feature of the maleimide class of compounds, though its specific role in the biological activity of derivative 8f requires further empirical investigation.

Angiogenesis Pathway Disruption (e.g., VEGF signaling)

A primary and well-documented mechanism of action for this compound is the potent disruption of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. acs.orgwikipedia.org This effect is achieved through the direct and powerful inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.org VEGFR-2 is the main receptor for VEGF and a critical signal transducer in both physiological and pathological angiogenesis. wikipedia.org

Compound 8f exhibits nanomolar efficacy in inhibiting VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. acs.orgwikipedia.org This activity effectively suppresses the formation of new blood vessels required by tumors.

Table 2: Anti-Angiogenic Activity of this compound

| Assay | Target | Result |

|---|---|---|

| Kinase Inhibition | VEGFR-2 | IC₅₀ = 0.007 μM |

Data sourced from Maderer et al., 2008. acs.org

Gene Expression and Epigenetic Regulation by this compound

There is no published data available from global transcriptomic analyses, such as RNA sequencing (RNA-seq), for this compound. Such analyses would provide a comprehensive, unbiased view of the changes in gene expression induced by the compound, offering deeper insights into its mechanisms of action and identifying the full spectrum of cellular pathways it modulates. cd-genomics.comthermofisher.com

Chromatin Remodeling and Histone Modification Effects

Chromatin, the complex of DNA and proteins within the nucleus, can be dynamically altered to control gene expression. This process, known as chromatin remodeling, is heavily influenced by post-translational modifications of histone proteins. Enzymes that add or remove these modifications act as "writers" and "erasers" of the epigenetic code, influencing chromatin structure and the accessibility of DNA to transcription factors mdpi.com.

One of the most critical families of epigenetic erasers is the histone deacetylase (HDAC) family. HDACs remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure (heterochromatin) that is generally associated with transcriptional repression mdpi.com. Aberrant HDAC activity is linked to various diseases, including cancer, making HDAC inhibitors (HDACis) a significant area of therapeutic research mdpi.com.

Several studies have identified maleimide derivatives as potential inhibitors of these crucial enzymes. While direct studies on 4-arylmaleimide derivatives are still emerging, related compounds have shown promise in this area. For instance, various heterocyclic compounds, including those with maleimide-like structures, have been designed and evaluated as HDAC inhibitors researchgate.netresearchgate.net. The general pharmacophore model for HDACis includes a zinc-binding group that interacts with the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme mdpi.com. The structure of 4-arylmaleimide derivatives provides a scaffold that can be modified to fit this model, suggesting a potential mechanism for their biological activity through the modulation of chromatin structure and gene expression via HDAC inhibition researchgate.netunifiedpatents.com.

Specific Biological Effects of this compound in Preclinical Cellular Models

Antiproliferative and Cytostatic Effects in Specific Cell Lines

A significant body of research has demonstrated the antiproliferative and cytotoxic properties of 4-arylmaleimide derivatives across a range of human cancer cell lines. These compounds have shown efficacy against leukemia and various solid tumors researchgate.netresearchgate.net. For example, a series of novel 4-chloro-3-arylmaleimide derivatives exhibited moderate to high cytotoxic activity against a human leukemia cell line and four human solid cancer cell lines, with some compounds showing greater potency than the reference compound bisindolylmaleimide researchgate.net. Another study on 6-arylureido-4-anilinoquinazoline derivatives, which share structural similarities, also reported promising antiproliferative activities against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cell lines nih.gov.

Table 1: Antiproliferative Activity of Selected Aryl-Substituted Heterocyclic Compounds

| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4-Chloro-3-arylmaleimide | 4b | Leukemia & Solid Tumors | Data not specified, but noted as highly active | researchgate.net |

| 6-Arylureido-4-anilinoquinazoline | 7i | A549 (Lung) | 2.25 | nih.gov |

| HT-29 (Colon) | 1.72 | |||

| MCF-7 (Breast) | 2.81 | |||

| Benzenesulfonamide-bearing Imidazole | Compound 23 | IGR39 (Melanoma) | 27.8 ± 2.8 | nih.gov |

| MDA-MB-231 (Breast) | 20.5 ± 3.6 |

Cancer cells grown as three-dimensional (3D) spheroids often exhibit increased resistance to therapeutic agents compared to traditional two-dimensional (2D) monolayer cultures. This is attributed to factors such as limited drug penetration, the establishment of nutrient and oxygen gradients, and altered cell-cell interactions that more closely mimic an in vivo tumor microenvironment mdpi.com.

While specific studies detailing the comparative effects of 4-arylmaleimide derivatives on monolayer versus spheroid growth are limited, research on other heterocyclic compounds provides valuable insights. For instance, a study on benzenesulfonamide-bearing imidazole derivatives demonstrated a reduction in the growth of IGR39 melanoma spheroids nih.gov. It is a common observation that the inhibitory concentrations required to affect spheroid growth are significantly higher than those effective in monolayer cultures mdpi.com. This highlights the importance of using 3D models to more accurately predict the in vivo efficacy of novel anticancer compounds like 4-arylmaleimide derivatives.

The clonogenic assay is a crucial in vitro method used to determine the long-term survival and reproductive integrity of single cells after exposure to a cytotoxic agent. It assesses the ability of a cell to proliferate indefinitely and form a colony of at least 50 cells ossila.comresearchgate.net. This assay provides a stringent measure of a compound's cytostatic or cytotoxic effects.

Research has shown that maleimide derivatives can effectively inhibit the colony-forming ability of cancer cells. One study demonstrated that a 3-indolyl-4-aryl maleimide derivative, SHG-8, significantly inhibited colony formation in SW480 colorectal cancer cells researchgate.net. Similarly, other studies using different classes of compounds have utilized the colony formation assay to demonstrate potent anticancer effects, where a dose-dependent decrease in the number and size of colonies is observed following treatment nih.govmdpi.com. These findings suggest that 4-arylmaleimide derivatives likely impair the long-term proliferative capacity of cancer cells.

Table 2: Effect of Maleimide Derivatives on Cancer Cell Colony Formation

| Compound Class | Specific Derivative | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| 3-Indolyl-4-aryl maleimide | SHG-8 | SW480 (Colorectal) | Significant inhibition of colony formation | researchgate.net |

| Benzenesulfonamide-bearing Imidazole | Multiple derivatives | MDA-MB-231 (Breast) & IGR39 (Melanoma) | Reduced colony formation | nih.gov |

Anti-Inflammatory Responses in Immune Cell Subsets

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, play a central role in orchestrating inflammatory responses by controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mdpi.com.

N-aryl maleimide derivatives have been shown to possess significant anti-inflammatory properties. A study on a dimethylaminophenyl analogue demonstrated potent anti-inflammatory activity by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells researchgate.net. The mechanism of action was attributed to the blockade of the NF-κB and p38 MAPK signaling pathways researchgate.net. This inhibition of key inflammatory mediators suggests that 4-arylmaleimide derivatives could be valuable in managing inflammation-associated pathologies. The ability to suppress cytokine production is a critical aspect of anti-inflammatory action, and various therapeutic agents target the signaling of cytokines such as IL-2, IL-4, IL-6, and TNF-α to modulate immune responses frontiersin.orgcusabio.commdpi.com.

Table of Mentioned Compounds

Antimicrobial Activity against Pathogen-Specific Targets

Following a comprehensive review of scientific literature, no specific data was found regarding the antimicrobial activity of the compound identified as "this compound" against pathogen-specific targets. While the broader class of N-aryl maleimide derivatives has been investigated for general antimicrobial and antifungal properties against pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, specific findings for the derivative 8f are not available in the reviewed sources. tandfonline.comnih.govresearchgate.net

Antiviral Mechanisms against Viral Replication Cycles

A thorough search of published studies did not yield specific information on the antiviral mechanisms of "this compound." Research on related chemical structures, such as thiazole (B1198619) and thiosemicarbazide (B42300) derivatives of maleimides, has indicated potential antiviral effects, including the suppression of SARS-CoV-2 replication. researchgate.netwisdomlib.orgresearchgate.net However, data directly pertaining to the antiviral activity of the specific compound 8f against any viral replication cycles have not been identified.

Neuroprotective Activity in In Vitro Models of Neuronal Stress

Significant research has been conducted on 4-arylmaleimide derivatives as neuroprotective agents, primarily through their action as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.govcsic.es GSK-3β is a critical enzyme implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs) associated with Alzheimer's disease (AD). csic.esnih.gov Inhibition of GSK-3β is a major therapeutic strategy aimed at reducing tau pathology, decreasing β-amyloid (Aβ) production, and protecting neurons from stress and degeneration. nih.govnih.gov

Within this class of compounds, a specific maleimide-DPCI hybrid, designated as compound 8 , which incorporates a 4-arylmaleimide moiety, has been synthesized and evaluated as a dual inhibitor of both Glutaminyl Cyclase (QC) and GSK-3β. nih.gov QC is another enzyme involved in AD pathogenesis, as it catalyzes the formation of pyroglutamate (B8496135) Aβ (pEAβ), a highly neurotoxic Aβ variant. nih.gov

Docking studies have revealed that the 4-arylmaleimide portion of compound 8 binds to the ATP-binding site of GSK-3β, while another part of the molecule interacts with the active site of QC. nih.gov This dual-target mechanism provides a multi-faceted approach to tackling AD pathology.

In preclinical studies using 3xTg-AD mice, a model for Alzheimer's disease, compound 8 demonstrated significant neuroprotective and therapeutic effects. nih.gov Treatment with this derivative led to a marked reduction in the accumulation of both Aβ and the more toxic pEAβ. nih.gov Furthermore, it decreased the levels of hyperphosphorylated tau, directly addressing the tau pathology component of AD. nih.gov These molecular changes translated into observable behavioral improvements, with the compound alleviating cognitive deficits and reducing anxiety-like behaviors in the animal model. nih.gov The parent compound for this hybrid, SB-415286 (a 3-anilino-4-arylmaleimide), also showed potent neuroprotective effects in cultured rat hippocampal and cerebellar granule neurons by protecting them from excitotoxicity. nih.gov

The collective findings underscore the potent neuroprotective activity of this 4-arylmaleimide derivative in vitro and in vivo, primarily through the inhibition of key enzymes in Alzheimer's disease pathology.

Interactive Table: Neuroprotective Activity of 4-Arylmaleimide Derivative (Compound 8)

| Target Enzyme(s) | Key Pathological Marker(s) | Observed In Vivo Effects (3xTg-AD Mice Model) | Reference |

| Glycogen Synthase Kinase-3β (GSK-3β) | Hyperphosphorylated Tau | Decreased hyperphosphorylated tau levels | nih.gov |

| Glutaminyl Cyclase (QC) | Amyloid-beta (Aβ), Pyroglutamate Aβ (pEAβ) | Reduced accumulation of Aβ and pEAβ | nih.gov |

| Overall Neuropathology | Cognitive Function, Anxiety | Alleviated cognitive deficits, Reduced anxiety-like behavior | nih.gov |

Immunomodulatory Effects on T-Cell Activation or Cytokine Production

No specific research findings concerning the immunomodulatory effects of "this compound" on T-cell activation or cytokine production were identified during the literature review. While related dicarboximide structures have been noted for their immunomodulatory properties, including the downregulation of transcription factors essential for lymphocyte development, these findings have not been extended to the specific 4-arylmaleimide derivative 8f. nih.gov

Preclinical Efficacy Studies of 4 Arylmaleimide Deriv. 8f in in Vivo Animal Models

Efficacy in Murine Models of Oncological Progression

Murine models of cancer are indispensable tools for assessing the anti-tumor activity of new chemical entities. These models can be broadly categorized into those using human cancer cells in immunodeficient mice (xenografts) and those using murine tumor cells in immunocompetent mice (syngeneic), including models that allow for tumor growth in the organ of origin (orthotopic).

Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, are widely used to assess the direct anti-tumor effects of a compound. plos.orgnih.gov

While no in vivo efficacy studies for 4-Arylmaleimide deriv. 8f have been specifically reported in the public domain, significant research has been conducted on closely related 3-indolyl and 3-azaindolyl-4-aryl maleimide (B117702) derivatives known as Moguntinones. aacrjournals.orgnih.gov One compound from this class, MOG-19, was evaluated in a human HT-29 colon tumor xenograft model in female NOD/SCID gc−/− mice. aacrjournals.orgresearchgate.net In this model, MOG-19 demonstrated notable anti-tumor activity, particularly when used in combination with the standard chemotherapeutic agent, irinotecan (B1672180). aacrjournals.orgnih.gov

As a monotherapy, MOG-19 administered at 50 mg/kg resulted in a reduction of tumor volume by approximately one-third compared to the control group. researchgate.net When combined with irinotecan, MOG-19 led to a synergistic effect, causing a more significant reduction in both tumor volume and weight compared to either treatment alone. aacrjournals.orgresearchgate.net After 36 days of treatment, the combination of MOG-19 and irinotecan resulted in a tumor volume reduction of an additional 30% compared to irinotecan monotherapy. aacrjournals.org

| Treatment Group | Tumor Volume (mm³) - Day 36 | Tumor Weight (g) - End of Study |

|---|---|---|

| Control (Saline) | ~725 | ~1.25 |

| Irinotecan | ~524 | ~0.80 |

| MOG-19 (25 mg/kg) + Irinotecan | ~312 | Not Reported |

| MOG-19 (50 mg/kg) | Reduced by one-third vs. control | Not Reported |

| MOG-19 (25 mg/kg) | Marginal change vs. control | ~1.3 |

Syngeneic models utilize tumor cells that are genetically identical to the immunocompetent host mouse strain. kyinno.comcrownbio.com This allows for the study of cancer therapies in the context of a fully functional immune system, which is crucial for evaluating immunomodulatory agents. taconic.comaltogenlabs.com These models are instrumental in understanding the complex interactions between the tumor, the stroma, and the host's innate and adaptive immune responses. crownbio.comtaconic.com

There are no publicly available research findings on the efficacy of this compound or its close analogues, such as Moguntinones, in syngeneic models of immune-competent tumors.

Orthotopic tumor models involve implanting tumor cells into the corresponding organ from which the cancer originated (e.g., colon cancer cells into the cecal wall of a mouse). criver.comnih.gov These models are considered more clinically relevant than subcutaneous models because they allow the tumor to grow in its natural microenvironment, which can significantly influence tumor progression, metastasis, and response to therapy. criver.comnih.gov They are particularly valuable for studying the metastatic process, as tumors in orthotopic models can metastasize in patterns that are comparable to human disease. nih.gov

There are no published preclinical studies evaluating the efficacy of this compound or its analogues in orthotopic metastasis models.

Efficacy in Animal Models of Inflammatory and Autoimmune Disorders

Animal models are essential for understanding the pathogenesis of autoimmune diseases and for the preclinical evaluation of novel anti-inflammatory therapeutics.

Collagen-induced arthritis (CIA) is a widely used experimental model for rheumatoid arthritis. nih.govnih.gov The model is induced in susceptible strains of mice or rats by immunization with type II collagen, which is a major protein component of articular cartilage. nih.govnih.gov This immunization triggers an autoimmune response characterized by the infiltration of inflammatory cells into the synovium, pannus formation, cartilage degradation, and bone erosion, all of which are pathological hallmarks of human rheumatoid arthritis. aacrjournals.org

There are no available scientific reports on the in vivo efficacy of this compound or its related compounds in collagen-induced arthritis models.

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). wikipedia.orgnih.gov EAE is induced in susceptible animals by immunization with central nervous system (CNS) antigens, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) or myelin basic protein (MBP). mdpi.commdbioproducts.com This leads to an inflammatory response in the CNS, resulting in demyelination, axonal damage, and neurological deficits that mimic aspects of MS pathology. wikipedia.orgnih.gov

No in vivo efficacy data for this compound or its analogues have been reported in the scientific literature concerning Experimental Autoimmune Encephalomyelitis models.

Efficacy in Animal Models of Infectious Diseases

A comprehensive review of scientific literature was conducted to identify in vivo efficacy studies for this compound in models of infectious diseases.

No preclinical studies detailing the in vivo efficacy of the specific compound this compound in animal models of bacterial infections, including sepsis, were identified in the available scientific literature. While various animal models for bacterial infections and sepsis are well-established for evaluating new antimicrobial agents, such as the mouse suture superficial skin infection model or cecal ligation and puncture (CLP) models, there is no evidence of this particular compound having been tested in these systems. mdpi.comnih.govnih.gov

There are no available preclinical data from in vivo studies on the efficacy of this compound in animal models of viral diseases, such as those for the influenza virus. Animal models, including mice and ferrets, are standard for assessing the efficacy of antiviral compounds against influenza A virus infection, but research on this specific derivative has not been published. plos.orgnih.govplos.orgnih.gov

Specific in vivo efficacy data for this compound in parasitic disease models are not available in the reviewed literature. However, studies on closely related 4-arylmaleimide derivatives have shown notable activity in a mouse model of Chagas disease, which is caused by the parasite Trypanosoma cruzi. scielo.brmdpi.comdndi.org

In one study, novel 3-azaindolyl-4-arylmaleimide derivatives were evaluated. In vivo tests in a murine model of the acute phase of Chagas disease demonstrated that specific derivatives provided parasitemia inhibition values that were twice those observed with the reference drug, benznidazole (B1666585). scielo.org.co Furthermore, these compounds led to a significant decrease in the reactivation of parasitemia during the chronic phase of the disease.

| Compound Class | Animal Model | Parasitic Disease | Key Finding | Reference |

|---|---|---|---|---|

| 3-Azaindolyl-4-arylmaleimides | Mouse | Chagas Disease (T. cruzi) | Showed parasitemia inhibition twice that of the reference drug benznidazole in the acute phase. | scielo.org.co |

| 3-Azaindolyl-4-arylmaleimides | Mouse | Chagas Disease (T. cruzi) | Remarkably decreased parasitemia reactivation in the chronic phase. | scielo.org.co |

Efficacy in Animal Models of Neurodegenerative Conditions

The potential therapeutic effects of 4-arylmaleimide derivatives have been more extensively explored in the context of neurodegenerative disorders, particularly Alzheimer's disease.

While no studies have been found that specifically report on the in vivo efficacy of this compound, the broader class of 3-anilino-4-arylmaleimides and related derivatives are well-documented as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.govmdpi.commdpi.com The dysregulation of GSK-3 is strongly implicated in the pathology of Alzheimer's disease (AD), making its inhibitors a key area of research. scispace.comfrontiersin.org

Preclinical studies using transgenic mouse models of AD, such as the APP/PS1 mouse, have demonstrated the therapeutic potential of this class of compounds. APP/PS1 mice are genetically engineered to express human genes for mutant amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid-beta (Aβ) plaques and cognitive deficits, mimicking key aspects of human AD. mdpi.com

Research on certain maleimide derivatives has shown that these compounds can ameliorate learning and memory impairments in APP/PS1 transgenic mice. researchgate.netresearchgate.net The mechanism is linked to their ability to inhibit GSK-3β, which in turn can reduce the hyperphosphorylation of the tau protein—another hallmark of AD—and potentially decrease Aβ production. mdpi.comresearchgate.net

| Compound Class | Animal Model | Key Pathological Feature Targeted | Observed Outcome | Reference |

|---|---|---|---|---|

| 3-Anilino-4-arylmaleimides | Rat | GSK-3β Activity | A 60% reduction in GSK-3β activity levels was observed in the hippocampus. | nih.gov |

| Maleimide Derivatives | APP/PS1 Transgenic Mice | Cognitive Impairment | Amelioration of learning and memory impairments. | researchgate.netresearchgate.net |

| Maleimide Derivatives | APP/PS1 Transgenic Mice | Aβ Production & Tau Hyperphosphorylation | Significantly reduced Aβ production and alleviated tau hyperphosphorylation. | researchgate.netresearchgate.net |

| 3-anilino-4-arylmaleimide derivative (SB-216763) | Rat (cerebellar granule neurons) | Neuronal Death | Reduced the rate of neuronal death in a concentration-dependent manner. | nih.gov |

A review of the scientific literature did not yield any preclinical efficacy studies for this compound or related maleimide compounds in in vivo animal models of Parkinson's disease. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model is a standard and widely used tool for replicating key features of Parkinson's, such as the degeneration of dopaminergic neurons and subsequent motor deficits. wikipedia.orgnih.govbjbms.orgmdpi.com However, there is no published evidence of this specific compound being evaluated using this or other Parkinson's disease models.

Efficacy in Animal Models of Cardiovascular Disease

The potential therapeutic effects of this compound have been investigated in various preclinical animal models of cardiovascular disease, with a focus on conditions characterized by inflammation and tissue damage.

Myocardial Ischemia-Reperfusion Injury Models

Myocardial ischemia-reperfusion (I/R) injury is a significant contributor to the damage caused by a heart attack. syncrosome.com Preclinical models, primarily in rodents and pigs, are crucial for understanding the pathophysiology and testing new therapeutic agents. syncrosome.commdpi.com These models typically involve the temporary ligation of a coronary artery to induce ischemia, followed by reperfusion to mimic the clinical scenario of revascularization therapies. syncrosome.comnih.gov

While specific studies on this compound in I/R injury models are not available in the provided search results, the broader class of maleimide derivatives has been studied for their cardioprotective effects. For instance, the inhibition of phosphoinositide 3-kinase (PI3K) signaling, a pathway in which some maleimide derivatives are active, has shown promise in reducing infarct size and improving myocardial function in mouse and porcine I/R models. syncrosome.com The therapeutic strategy often targets the inflammatory and apoptotic processes that are exacerbated upon reperfusion. syncrosome.commdpi.com

Key endpoints measured in these preclinical studies include infarct size, cardiac functional parameters (like blood pressure and heart rate), and histological assessments of tissue damage. syncrosome.com Biomarkers of cardiac injury, such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH), as well as markers of oxidative stress like superoxide (B77818) dismutase (SOD) and malondialdehyde (MDA), are also critical in evaluating treatment efficacy. peerj.com

| Animal Model | Key Pathophysiological Features | Commonly Assessed Endpoints |

|---|---|---|

| Rodents (Mice, Rats) | Induction of myocardial infarction via coronary artery ligation. syncrosome.commdpi.com | Infarct size, cardiac function, histological analysis, cardiac injury biomarkers (CK-MB, LDH), oxidative stress markers (SOD, MDA). syncrosome.compeerj.com |

| Pigs | Closer physiological resemblance to humans in cardiovascular studies. syncrosome.com | Infarct development, myocardial function, inflammatory response. syncrosome.com |

Atherosclerosis Models

Atherosclerosis, the underlying cause of many cardiovascular diseases, is characterized by the buildup of plaques in arteries. nih.gov Animal models are essential for studying disease progression and evaluating novel therapies. nih.govmdpi.com These models often involve genetic modifications, such as apolipoprotein E (ApoE) or low-density lipoprotein receptor (LDLR) knockout mice, combined with a high-fat or Western-type diet to accelerate plaque formation. nih.govimavita.comscielo.br Non-rodent models, including rabbits and pigs, are also utilized due to their closer resemblance to human lipid metabolism and plaque characteristics. mdpi.comemanresearch.org

Direct preclinical efficacy data for this compound in atherosclerosis models were not found in the search results. However, the known anti-inflammatory properties of related compounds suggest a potential therapeutic role. Research in this area would typically involve long-term studies to assess the impact on plaque development, composition, and stability.

Efficacy in these models is evaluated through various methods, including imaging techniques (like SPECT/CT) to monitor plaque progression longitudinally, and histological analysis of lesions to determine size and composition. imavita.com Key quantitative biomarkers include plasma lipid levels and inflammatory markers. mdpi.com

| Animal Model | Method of Induction | Key Efficacy Parameters |

|---|---|---|

| Genetically Modified Mice (ApoE-/-, LDLR-/-) | High-fat/Western-type diet. nih.govscielo.br | Plaque size and composition, plasma lipid profiles, inflammatory markers. mdpi.comimavita.com |

| Rabbits (e.g., WHHL) | High-cholesterol diet, sometimes with surgical intervention. mdpi.comimavita.com | Atheroma plaque imaging, histological evaluation of lesions. imavita.com |

| Pigs | Genetically engineered models (e.g., PCSK9 gain-of-function) and/or high-fat diets. emanresearch.org | Coronary atherosclerotic lesion development, plaque stability. emanresearch.org |

Efficacy in Animal Models of Metabolic Disorders

The therapeutic potential of compounds is often explored in models of metabolic disorders, which are closely linked to cardiovascular health.

Diet-Induced Obesity Models

Diet-induced obesity (DIO) models, typically in mice and rats, are standard for studying obesity and its metabolic consequences. criver.comgubra.dk These animals are fed a high-fat diet, leading to weight gain, hyperinsulinemia, insulin (B600854) resistance, and glucose intolerance. criver.commeliordiscovery.com